

In-Depth Technical Guide: Principle of Operation of the MRV03-068 Hydraulic Valve

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the operational principles of the MRV03-068 hydraulic valve. The MRV03 series are modular pressure relief valves, often utilized in hydraulic systems to limit the pressure to a predetermined maximum, thereby protecting system components.[1][2][3] The MRV03-068, as part of this series, is characterized by its sandwich plate design for easy integration into hydraulic circuits.[4][5] These valves function as a crucial safety and control element, diverting excess fluid flow back to the tank when the system pressure exceeds a set threshold.[6]

Core Operational Mechanism: Two-Stage Balanced Piston Design

The MRV03-068 employs a two-stage (or pilot-operated) balanced piston/poppet design to achieve precise pressure control, especially in systems with higher flow rates.[1][3][4] This design offers greater stability and lower pressure override compared to simpler direct-acting relief valves. The operation can be broken down into two primary states: the closed (normal operation) state and the open (relieving) state.

1. Closed State (System Pressure Below Setpoint):

Under normal operating conditions, the hydraulic pressure in the circuit is below the valve's set pressure. In this state, the main poppet (or spool) is held firmly on its seat by a light spring and,



more significantly, by balanced hydraulic pressure. The pressure from the inlet (P port) is sensed on both the top and bottom of the main poppet. A small orifice in the main poppet allows fluid to pass through to a chamber above it, equalizing the pressure. Simultaneously, a pilot valve, which is essentially a small, direct-acting relief valve, is situated in a passage connected to this upper chamber. This pilot valve is held closed by an adjustable spring, which is what determines the overall pressure setting of the main valve. As long as the system pressure is not high enough to overcome the force of this adjustable pilot spring, the pilot valve remains closed, the pressures on the main poppet stay balanced, and the main valve remains shut, preventing flow to the tank (T port).

2. Open State (System Pressure Exceeds Setpoint):

When the pressure in the hydraulic system rises and surpasses the setting of the adjustable spring in the pilot stage, the pilot poppet is forced off its seat.[7] This action opens a small passage, allowing a limited amount of hydraulic fluid to flow from the chamber above the main poppet, through the pilot stage, and to the tank.

The flow through the pilot stage causes a pressure drop across the orifice in the main poppet. This results in the pressure in the chamber above the main poppet being lower than the system pressure acting on its underside. This pressure imbalance creates a net upward force on the main poppet. When this force is sufficient to overcome the force of the light main spring, the main poppet lifts off its seat.

The lifting of the main poppet opens a much larger flow path directly from the pressure port (P) to the tank port (T). This diverts the excess flow from the pump back to the reservoir, preventing any further rise in system pressure.[8][9] The valve will continue to modulate the flow to the tank to maintain the system pressure at the level set by the pilot spring.[10] Once the system pressure drops back below the setpoint, the pilot valve closes, pressure equalizes across the main poppet again, and the main spring reseats the poppet, closing the main relief path.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for the MRV03 series valves, providing a basis for comparison and system integration.



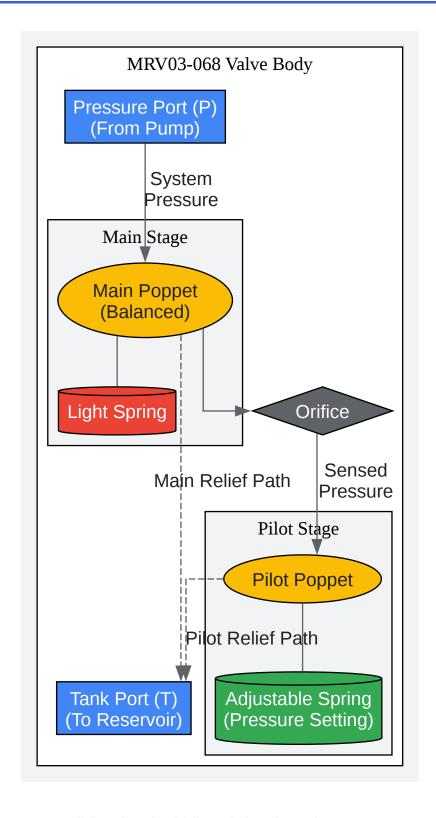
Specification	Value	Unit
Nominal Size	NG 10, CETOP 5, ISO 4401- 05	-
Maximum Flow Rate	80 (21.2)	l/min (GPM)
Maximum Working Pressure	320 (4570)	Bar (PSI)
Pressure Adjusting Range 0	7 ~ 35	Bar
Pressure Adjusting Range 1	7 ~ 70	Bar
Pressure Adjusting Range 2	7 ~ 140	Bar
Pressure Adjusting Range 3	7 ~ 210	Bar
Hydraulic Fluid Temperature Range	-20 ~ +70	°C
Viscosity Range	15 ~ 400	mm²/s
Fluid Cleanliness	ISO 4401-AC-05-4-A	-

Data compiled from multiple sources for the MRV03 series.[4][5][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the hydraulic pressure and the internal mechanism of the MRV03-068 valve during operation.

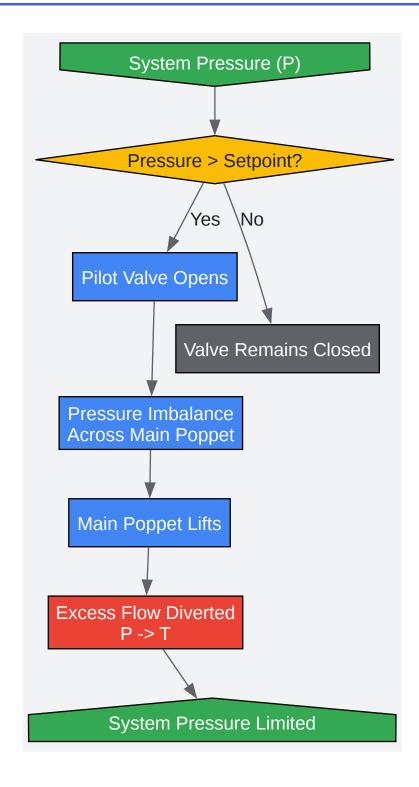




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Caption: Operational schematic of the MRV03-068 two-stage relief valve.





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Caption: Logical workflow for the pressure relief mechanism.



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